2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(naphthalen-1-yl)ethylidene]acetohydrazide
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Overview
Description
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-(naphthalen-1-yl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, chlorophenyl groups, and a naphthyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-(naphthalen-1-yl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors under controlled conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via electrophilic aromatic substitution reactions.
Attachment of the Naphthyl Moiety: The naphthyl group is incorporated through a condensation reaction with an appropriate aldehyde or ketone.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving thiol groups and hydrazides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols, alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as an enzyme inhibitor or receptor ligand. The triazole ring is known for its ability to interact with biological targets, making this compound a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Triazole derivatives have been studied for their antifungal, antibacterial, and anticancer activities, suggesting that this compound may have similar applications.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-(naphthalen-1-yl)ethylidene]acetohydrazide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the chlorophenyl and naphthyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar triazole structure.
Trazodone: An antidepressant that also contains a triazole moiety.
Uniqueness
What sets 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-(naphthalen-1-yl)ethylidene]acetohydrazide apart is its combination of a triazole ring with chlorophenyl and naphthyl groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H21Cl2N5OS |
---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-1-ylethylideneamino]acetamide |
InChI |
InChI=1S/C28H21Cl2N5OS/c1-18(24-8-4-6-19-5-2-3-7-25(19)24)31-32-26(36)17-37-28-34-33-27(20-9-11-21(29)12-10-20)35(28)23-15-13-22(30)14-16-23/h2-16H,17H2,1H3,(H,32,36)/b31-18- |
InChI Key |
WMQLFIQJJVANLW-MNBJERMJSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)/C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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